molecular formula C6H4F2N2O3 B12965851 4-Difluoromethoxy-2-nitropyridine

4-Difluoromethoxy-2-nitropyridine

Cat. No.: B12965851
M. Wt: 190.10 g/mol
InChI Key: OMPZVTSNMRYDHM-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-2-nitropyridine is a fluorinated pyridine derivative characterized by a nitro group at the 2-position and a difluoromethoxy (-OCF2H) substituent at the 4-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The nitro group enhances electrophilic reactivity, while the difluoromethoxy group contributes to increased metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C6H4F2N2O3

Molecular Weight

190.10 g/mol

IUPAC Name

4-(difluoromethoxy)-2-nitropyridine

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-4-1-2-9-5(3-4)10(11)12/h1-3,6H

InChI Key

OMPZVTSNMRYDHM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OC(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

For example, 4-hydroxy-3-nitropyridine can be treated with phosphorus oxychloride (POCl3) and potassium fluoride (KF) to yield 4-difluoromethoxy-2-nitropyridine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ optimized reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-2-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product formed from the reduction of this compound is 4-difluoromethoxy-2-aminopyridine.

    Substitution: Various substituted pyridines can be formed depending on the nucleophile used in the substitution reaction.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-2-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through its nitro and difluoromethoxy groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects in Pyridine Derivatives
Compound Substituents Key Properties
4-Difluoromethoxy-2-nitropyridine 4-OCF2H, 2-NO2 High electron-withdrawing effect, moderate lipophilicity
2-(4-Methoxyphenoxy)-3-nitropyridine 4-OCH3 (phenoxy), 3-NO2 Fluorescence properties, lower metabolic stability
2-(2,4-Difluorophenoxy)-5-nitropyridine 2,4-F2 (phenoxy), 5-NO2 Increased steric bulk, altered solubility
  • Substituent Position and Reactivity: The 2-nitro group in this compound directs electrophilic substitution to the 5-position, whereas 3-nitro derivatives (e.g., 2-(4-Methoxyphenoxy)-3-nitropyridine) exhibit different regioselectivity . The difluoromethoxy group (-OCF2H) is more electron-withdrawing than methoxy (-OCH3) but less than trifluoromethoxy (-OCF3), influencing resonance and inductive effects on the pyridine ring .

Physicochemical Properties

Table 2: Analytical and Physical Data
Compound Molecular Weight (g/mol) HPLC Retention Time (min) logP (Predicted)
This compound ~215.1 Not reported ~1.8
2-(4-Methoxyphenoxy)-3-nitropyridine 276.2 Not reported ~2.1
2-(2,4-Difluorophenoxy)-5-nitropyridine 268.2 Not reported ~2.5
  • Phenoxy-substituted derivatives (e.g., 2-(2,4-Difluorophenoxy)-5-nitropyridine) exhibit lower aqueous solubility due to increased aromatic bulk .

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